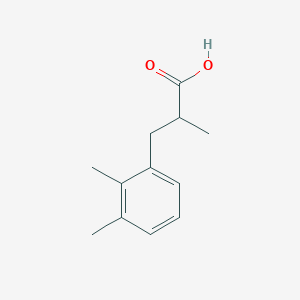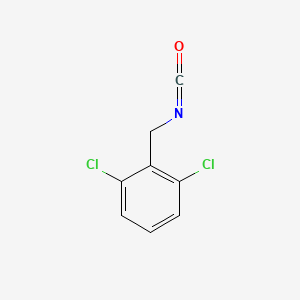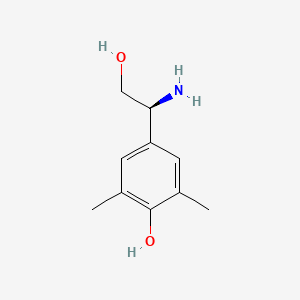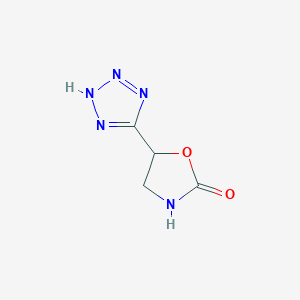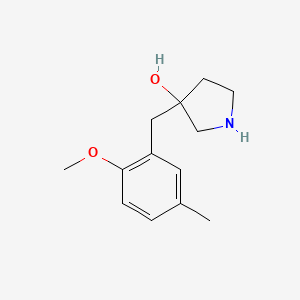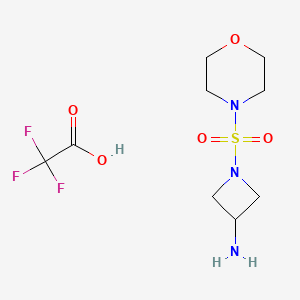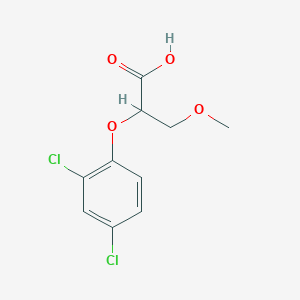
2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. This particular compound is used primarily as a herbicide to control broadleaf weeds in various agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with 3-methoxypropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Typically, the process involves:
Chlorination: Using chlorine gas in the presence of a catalyst.
Etherification: Conducted in a solvent such as toluene or xylene, with a base like sodium hydroxide to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated phenols and quinones.
Reduction: Leads to the formation of less chlorinated phenols.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its ability to modulate plant hormone pathways.
Industry: Widely used in agriculture to control broadleaf weeds, improving crop yields and quality.
Mécanisme D'action
The compound exerts its effects by mimicking the natural plant hormone auxin. When applied to plants, it disrupts normal growth processes by:
Activation of Auxin Receptors: Binds to auxin receptors, leading to uncontrolled cell division and growth.
Disruption of Cellular Processes: Alters the actin cytoskeleton, increases the synthesis of abscisic acid and ethylene, and generates reactive oxygen species.
Plant Death: The cumulative effect of these disruptions leads to abnormal growth, senescence, and eventual death of the plant.
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and biological properties.
Dichlorprop: A chlorophenoxy herbicide with a similar structure and function.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid apart is its specific substitution pattern, which can lead to unique interactions with plant hormone pathways and potentially different environmental behaviors compared to other phenoxy herbicides.
Propriétés
Formule moléculaire |
C10H10Cl2O4 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
Clé InChI |
UMLOEDKTWXWYHA-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



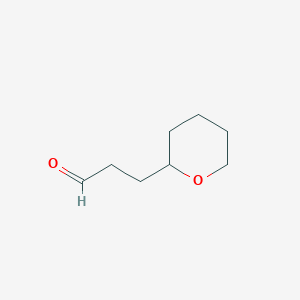
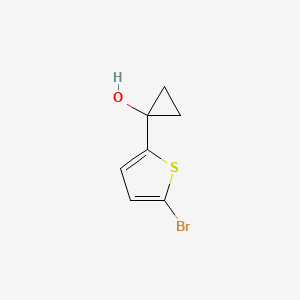
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
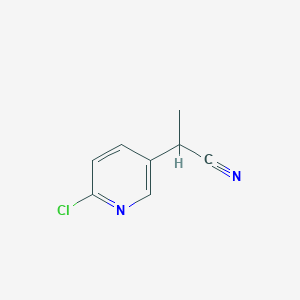
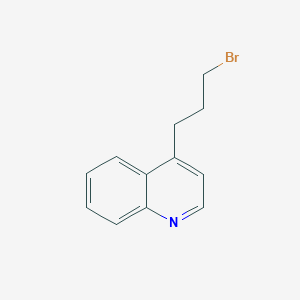
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
